Product packaging for Indium--oxotungsten (1/1)(Cat. No.:CAS No. 67422-41-7)

Indium--oxotungsten (1/1)

Cat. No.: B14466540
CAS No.: 67422-41-7
M. Wt: 314.66 g/mol
InChI Key: ATFCOADKYSRZES-UHFFFAOYSA-N
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Description

Conceptual Framework of Indium-Oxotungsten Materials

Indium-oxotungsten systems are broadly defined as materials containing indium, tungsten, and oxygen. These systems are of interest primarily due to the synergistic properties that arise from combining the characteristics of indium oxide (In₂O₃) and tungsten oxide (WO₃). Indium oxide is a well-known wide-bandgap semiconductor with high electron mobility, while tungsten oxide offers chemical stability and unique electronic properties.

The conceptual framework for these materials often revolves around the doping of a host indium oxide matrix with tungsten atoms. In this arrangement, tungsten acts as a dopant that can enhance the electrical and optical properties of the indium oxide. For instance, tungsten doping can increase carrier concentration and mobility, which is beneficial for applications in transparent conductive oxides and semiconductor devices. jmst.orgtudelft.nl The substitution of In³⁺ ions by W⁶⁺ ions in the In₂O₃ lattice is a key mechanism, where the higher valence state of tungsten contributes additional free electrons, thereby increasing conductivity. jmst.org

Another important conceptual area is the formation of complex structures known as polyoxometalates (POMs), which are large, anionic clusters of metal-oxygen units. Indium-tungsten polyoxometalates represent a class of materials with intricate, cage-like structures that can be designed at a molecular level for specific catalytic and electronic applications. wikipedia.orggla.ac.uk

Historical Evolution of Research in Indium and Tungsten Oxide Chemistry

The exploration of indium and tungsten compounds has distinct historical trajectories that have converged in the study of mixed-metal oxide systems.

Indium: Indium was discovered in 1863 by Ferdinand Reich and Hieronymus Theodor Richter, who identified it by a characteristic indigo-blue line in its atomic spectrum. indium.com For many years, it remained a scientific curiosity with limited applications. The first significant practical use for indium emerged in the 1930s as a coating for bearings in aircraft engines. indium.com Its modern applications have expanded dramatically, particularly in the electronics industry in the form of indium tin oxide (ITO), a primary transparent conductive coating for flat-panel displays. indium.com

Tungsten: The history of tungsten dates back to the 18th century. In 1781, Carl Wilhelm Scheele identified a new acid, tungstic acid, from the mineral scheelite. wikipedia.orgitia.info The element was first isolated in 1783 by the Elhuyar brothers, who reduced tungstic acid with charcoal. wikipedia.org The name "wolfram" was given to the element, which is the origin of its chemical symbol, W. tungsten-oxide.com A major milestone in tungsten chemistry was Robert Oxland's work in 1841, which laid the groundwork for the industrial production of tungstic acid and sodium tungstate (B81510). itia.infotungsten-oxide.com

The convergence of research into indium and tungsten oxides is a more recent development, driven by the demand for advanced materials with tailored electronic and optical properties for next-generation electronics and renewable energy technologies.

Overview of Tungsten-Doped Indium Oxide as a Functional Material

Tungsten-doped indium oxide (IWO) has emerged as a highly promising functional material, particularly in the field of transparent electronics. ntu.edu.sgacs.org It is considered an alternative to the widely used indium tin oxide (ITO), offering potential advantages in performance and stability.

IWO is typically used in the form of thin films, which can be deposited by techniques such as radio frequency (RF) magnetron sputtering. jmst.orgacs.org The key functional properties of IWO are its high electrical conductivity, high optical transparency in the visible and near-infrared regions, and good chemical stability. jmst.org These properties make it suitable for a variety of applications, including:

Thin-Film Transistors (TFTs): IWO is used as the active channel material in TFTs for displays and flexible electronics. acs.orgnih.gov It offers high electron mobility, which translates to faster switching speeds and lower power consumption. acs.org

Solar Cells: IWO can be used as a transparent electrode material in solar cells, where its high transparency and conductivity are crucial for efficient light harvesting and charge extraction. tudelft.nlau.dk

Photodetectors: The tunable bandgap of IWO makes it a candidate for ultraviolet (UV) photodetectors with high sensitivity and a high on/off ratio. myu-group.co.jp

The performance of IWO-based devices is highly dependent on the tungsten doping concentration and the fabrication process, including annealing conditions. semiengineering.comresearchgate.net The tungsten dopant is effective in suppressing the formation of oxygen vacancies, which can improve the stability and reliability of the devices. aip.org

Research Findings on Indium Tungsten Oxide (IWO)

The following tables summarize key research findings on the properties and performance of IWO thin films in various applications.

Table 1: Properties of IWO Thin Films for Flexible Thin-Film Transistors

PropertyValueReference
Electron Mobility (µFE)~25.86 cm²/Vs ntu.edu.sgacs.org
Sub-threshold Swing (SS)~0.30 V/decade ntu.edu.sgacs.org
On/Off Ratio (Ion/Ioff)~5.6 x 10⁵ ntu.edu.sgacs.org
Threshold Voltage (Vth)~ -1.5 V ntu.edu.sgacs.org
Carrier Density (n)~7.19 x 10¹⁸ cm⁻³ acs.org

Table 2: Performance of IWO-Based Ultraviolet Photodetectors

Performance MetricValueReference
On/Off Current Ratio> 10⁶ myu-group.co.jp
Responsivity160 A/W myu-group.co.jp
UV-to-Visible Rejection Ratio4.71 x 10⁴ myu-group.co.jp

Structure

2D Structure

Chemical Structure Depiction
molecular formula InOW B14466540 Indium--oxotungsten (1/1) CAS No. 67422-41-7

Properties

CAS No.

67422-41-7

Molecular Formula

InOW

Molecular Weight

314.66 g/mol

InChI

InChI=1S/In.O.W

InChI Key

ATFCOADKYSRZES-UHFFFAOYSA-N

Canonical SMILES

O=[W].[In]

Origin of Product

United States

Synthetic Strategies for Indium Oxotungsten Compounds

Solution-Based Methods for Polyoxometalate Formation

Polyoxometalates (POMs) are a class of metal-oxygen cluster anions that offer a versatile platform for creating complex inorganic structures. The incorporation of indium into polyoxotungstate frameworks allows for the synthesis of novel molecular materials with tailored properties.

Self-Assembly Processes and Control Factors

The formation of indium-substituted polyoxotungstates in solution is a self-assembly process governed by several critical factors. These reactions typically involve the combination of a simple indium salt with tungstate (B81510) species under specific conditions. The pH of the solution is a crucial parameter, as it influences the speciation of both the tungstate and indium ions in the aqueous medium, thereby directing the assembly of the final polyoxometalate structure. Temperature also plays a significant role, with heating often employed to promote the reaction and crystallization of the desired product.

The choice of counter-ions and the concentration of reactants can also affect the outcome of the synthesis, influencing the solubility of the resulting salt and the crystalline packing. While direct self-assembly from simple precursors is possible, the use of pre-formed lacunary polyoxometalate precursors generally offers greater control over the final structure.

Reactions Involving Lacunary Polyoxometalate Precursors

A more controlled and widely used approach for synthesizing indium-substituted polyoxotungstates involves the use of lacunary, or defect-containing, polyoxometalate precursors. Current time information in Iwo, NG. These precursors are polyoxotungstates from which one or more tungsten-oxygen units have been removed, creating a reactive vacant site. These vacant sites are rich in oxygen atoms and can act as multidentate inorganic ligands to coordinate with electrophilic metal ions like indium(III). Current time information in Iwo, NG.researchgate.net

The reaction of an indium(III) salt, such as indium(III) chloride (InCl₃), with a solution of a lacunary precursor leads to the incorporation of the indium ion into the vacant site of the polyoxometalate. Current time information in Iwo, NG. The stability and structure of the lacunary precursor are key to the successful synthesis of the desired indium-substituted POM. Common lacunary precursors used in the synthesis of indium-oxotungsten compounds include the trilacunary Keggin-type species, such as [α-AsW₉O₃₃]⁹⁻ and [α-SbW₉O₃₃]⁹⁻, and the trilacunary Dawson-type precursor [P₂W₁₅O₅₆]¹²⁻. Current time information in Iwo, NG.

For instance, the reaction of InCl₃ with Na₉[α-AsW₉O₃₃] in an aqueous solution, with the pH adjusted to 2 and heated to 80 °C, results in the formation of a tri-indium-substituted polyoxotungstate. Current time information in Iwo, NG. The stoichiometry of the reactants and the reaction conditions can be tuned to control the number of indium atoms incorporated into the final structure. This method provides a rational pathway to design and synthesize complex, high-nuclearity indium-oxotungsten polyoxometalates with specific structural features.

Solid-State and Thin Film Fabrication Techniques for Oxide Materials

For applications in electronics and optics, indium tungsten oxide is often prepared in the form of thin films or solid-state materials. Various physical and chemical deposition techniques are employed to fabricate these materials with controlled thickness, composition, and properties.

Sputtering Methodologies (e.g., Radio-Frequency Magnetron Co-Sputtering)

Radio-frequency (RF) magnetron co-sputtering is a versatile physical vapor deposition technique used to produce high-quality indium tungsten oxide (IWO) thin films. myu-group.co.jpdiva-portal.org This method involves the simultaneous sputtering of material from separate indium oxide (In₂O₃) and tungsten oxide (WO₃) or metallic tungsten (W) targets onto a substrate. myu-group.co.jpdiva-portal.org An inert gas, typically argon, is introduced into a vacuum chamber and ionized to create a plasma. The energetic ions bombard the targets, ejecting atoms that then deposit onto the substrate to form the thin film.

The properties of the resulting IWO films are highly dependent on the sputtering parameters. Key variables include the RF power applied to the targets, the working pressure of the argon gas, the oxygen partial pressure, and the substrate temperature. jmst.orgnih.gov By controlling these parameters, the composition, crystallinity, surface morphology, and, consequently, the optical and electrical properties of the films can be precisely tuned. For example, increasing the sputtering power can lead to a higher deposition rate and affect the surface roughness of the film. nih.gov The addition of oxygen during sputtering is crucial for controlling the stoichiometry and reducing oxygen vacancies in the film. myu-group.co.jp

Table 1: Exemplary RF Magnetron Sputtering Parameters for IWO Thin Films
ParameterValue/RangeEffect on Film PropertiesReference
Target CompositionIn₂O₃ and WO₃Determines the elemental composition of the film. myu-group.co.jp
Sputtering Power (In₂O₃)80 WInfluences deposition rate and film density. myu-group.co.jp
Sputtering Power (WO₃)5 - 20 WControls the tungsten doping concentration. myu-group.co.jp
Working Pressure5 mTorrAffects the mean free path of sputtered atoms and plasma characteristics. diva-portal.org
Oxygen Flow Rate0.5 - 2 sccmControls oxygen content and vacancy concentration. diva-portal.org
Substrate TemperatureRoom Temperature to 600 °CInfluences crystallinity and grain size. bohrium.com

Thermal Oxidation Approaches for Indium-Based Films

Thermal oxidation is another method to produce indium tungsten oxide films. This process typically involves two steps. First, a thin film of an indium-tungsten alloy or a metallic indium film is deposited onto a substrate using a technique like thermal evaporation. rdd.edu.iq Subsequently, the metallic film is heated in an oxygen-containing atmosphere. rdd.edu.iq The high temperature promotes the reaction between the metal atoms and oxygen, leading to the formation of an oxide layer.

The properties of the resulting oxide film are determined by the oxidation temperature, time, and the oxygen partial pressure in the furnace. rdd.edu.iquobaghdad.edu.iq For instance, research has shown that annealing indium films at 300 °C in the presence of oxygen for varying durations (30 to 120 minutes) results in the formation of crystalline indium oxide with a cubic structure. rdd.edu.iquobaghdad.edu.iq The grain size and surface roughness of the films were found to be dependent on the oxidation time. rdd.edu.iquobaghdad.edu.iq While this method is straightforward, achieving a uniform distribution of tungsten within the indium oxide matrix can be challenging compared to co-sputtering techniques.

Table 2: Parameters for Thermal Oxidation of Indium-Based Films
ParameterValue/RangeEffect on Film PropertiesReference
Initial FilmIndium metal filmPrecursor for the oxide film. rdd.edu.iquobaghdad.edu.iq
Oxidation Temperature300 °CDrives the oxidation process and influences crystallinity. rdd.edu.iquobaghdad.edu.iq
Oxidation Time30 - 120 minutesAffects the extent of oxidation and grain growth. rdd.edu.iquobaghdad.edu.iq
AtmosphereOxygenProvides the reactant for oxide formation. rdd.edu.iquobaghdad.edu.iq

Hydrothermal and Solvothermal Self-Assembly Routes

Hydrothermal and solvothermal methods are solution-based techniques that utilize elevated temperatures and pressures to promote the crystallization of materials. These methods are particularly useful for synthesizing nanostructured indium tungsten oxides, such as nanoparticles, nanowires, and nanorods. chinatungsten.comnih.gov

In a typical hydrothermal or solvothermal synthesis, precursors of indium and tungsten, such as indium nitrate (B79036) and a tungstate salt, are dissolved in a solvent (water for hydrothermal, an organic solvent for solvothermal) and sealed in an autoclave. google.com The autoclave is then heated to a specific temperature for a certain period. Under these conditions, the precursors decompose and react to form the desired oxide material, which then precipitates from the solution.

The morphology, crystal structure, and size of the resulting indium tungsten oxide nanomaterials can be controlled by adjusting various reaction parameters, including the type of precursors, the solvent, the temperature, the reaction time, and the use of structure-directing agents or surfactants. nih.gov For example, the preparation of tungsten oxide nanowires has been successfully achieved via hydrothermal synthesis, demonstrating the capability of this method to produce materials with high aspect ratios. chinatungsten.com

Electrodeposition and Successive Ionic Layer Adsorption and Reaction (SILAR) Techniques

Electrodeposition and the Successive Ionic Layer Adsorption and Reaction (SILAR) method represent two aqueous-based, cost-effective techniques for the synthesis of indium-oxotungsten compound thin films. These methods offer control over film thickness and morphology at relatively low temperatures.

Electrodeposition is a process where a thin film is deposited onto a conductive substrate by applying an electric current through an electrolyte solution containing the desired ions. For the synthesis of indium-oxotungsten oxides, this typically involves an electrolyte containing both indium and tungsten precursors.

The formation of tungsten oxide films via electrodeposition has been described as a five-step nucleation-coalescence mechanism:

Formation of isolated nuclei on the substrate.

Growth of these nuclei into larger particles.

Coalescence of the larger particles.

Formation of a linked network.

Development of a continuous deposit. acs.org

In the context of indium-oxotungsten, indium can be co-deposited or sequentially deposited with tungsten oxides. The electrochemistry of indium deposition from ionic liquids has been studied, indicating the reduction of In(III) to In(I) and subsequent disproportionation to In(0) and In(III). mdpi.com The electrodeposition of indium on various substrates like molybdenum and gold follows different nucleation mechanisms, with instantaneous nucleation observed on molybdenum and progressive nucleation on gold. polimi.it

A typical electrodeposition setup consists of a three-electrode system with a reference electrode (e.g., Ag/AgCl), a counter electrode (e.g., Platinum), and the working electrode (the substrate, often indium tin oxide (ITO)-coated glass). acs.org The electrolyte for tungsten oxide deposition can be prepared from sodium tungstate dihydrate (Na₂WO₄·2H₂O) acidified to a low pH. acs.org For indium-tungsten oxide, the electrolyte would also contain a soluble indium salt, such as indium chloride or indium sulfate (B86663). mdpi.comntu.edu.sg

Table 1: Electrodeposition Parameters for Tungsten Oxide and Indium

ParameterTungsten Oxide DepositionIndium Deposition
Precursor Sodium tungstate dihydrate (Na₂WO₄·2H₂O) acs.orgIndium(III) sulfate (In₂(SO₄)₃) polimi.it
Substrate Indium Tin Oxide (ITO) glass acs.orgMolybdenum (Mo) foil, Gold (Au) polimi.it
Electrolyte pH ~1.3 (acidified with H₂SO₄) acs.orgNot specified
Deposition Voltage/Current -0.7 V to 0.7 V (cyclic voltammetry) acs.orgVaried current densities polimi.it
Post-deposition Treatment Annealing at 450-500°C acs.orgntu.edu.sgNot typically required
Resulting Film Amorphous as-deposited, crystalline after annealing acs.orgCrystalline indium polimi.it

The Successive Ionic Layer Adsorption and Reaction (SILAR) method is a versatile technique that involves the sequential immersion of a substrate into cationic and anionic precursor solutions, with a rinsing step in between. researchgate.net This cycle-based process allows for the deposition of thin films with controlled thickness, as each cycle ideally deposits a monolayer of the compound. researchgate.net

For the synthesis of indium-oxotungsten films, the process would involve:

Immersion of the substrate in a solution containing indium cations (e.g., InCl₃). researchgate.net

Rinsing with deionized water to remove excess and loosely adsorbed ions.

Immersion in a solution containing tungstate anions (e.g., Na₂WO₄).

Rinsing with deionized water to remove unreacted species.

This cycle is repeated to achieve the desired film thickness. researchgate.net The SILAR method has been successfully used to deposit various metal oxides, including tungsten oxide (WO₃) and nickel oxide (NiO). researchgate.net For instance, WO₃ thin films synthesized by SILAR have shown a direct band gap of 2.5 eV. researchgate.net The properties of the deposited films, such as crystallinity and morphology, can be influenced by parameters like the bath temperature and the number of deposition cycles. researchgate.net

Chemical Vapor Deposition (CVD) and Aerosol Assisted CVD (AACVD) Applications

Chemical Vapor Deposition (CVD) and its variant, Aerosol Assisted Chemical Vapor Deposition (AACVD), are powerful techniques for fabricating high-quality, uniform thin films of indium-oxotungsten compounds. wikipedia.orgrsc.org

Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to one or more volatile precursors, which react or decompose on the substrate surface to produce the desired solid deposit. wikipedia.org This method is widely used in the semiconductor industry to create thin films with various properties, including monocrystalline, polycrystalline, and amorphous structures. wikipedia.org For the deposition of tungsten oxides, precursors like tungsten hexacarbonyl (W(CO)₆) and tungsten hexafluoride (WF₆) are commonly used. umich.eduaip.org The deposition of tungsten oxide from W(CO)₆ in the presence of oxygen can result in phases like W₁₈O₄₉. umich.edu

Aerosol Assisted Chemical Vapor Deposition (AACVD) is a modification of CVD that overcomes the limitation of requiring volatile precursors. rsc.org In AACVD, a solution of the precursor is aerosolized and transported to the heated substrate by a carrier gas, where the solvent evaporates and the precursor decomposes to form the film. rsc.orgacs.org This technique allows for the use of a wider range of precursors and provides additional control over the film's morphology. rsc.org

AACVD has been employed to synthesize indium oxide and tungsten oxide nanostructures. For instance, WO₃ nanoneedles have been grown by AACVD, and these structures can be decorated with other metal oxides. acs.org Similarly, indium oxide microparticles have been produced using AACVD from an indium iodide precursor. rsc.org The synthesis of indium tungsten oxide (IWO) via AACVD would involve a precursor solution containing both indium and tungsten compounds. For example, a solution could be prepared by dissolving indium iodide and a suitable tungsten precursor in a mixed solvent system. rsc.org

Table 2: Deposition Parameters for AACVD of Indium and Tungsten Oxides

ParameterIndium Oxide (In₂O₃)Tungsten Oxide (WO₃)
Precursor Indium Iodide (InI) rsc.orgNot specified, but a soluble tungsten compound
Solvent N,N-dimethyl formamide (B127407) and acetonitrile (B52724) (1:1 v/v) rsc.orgNot specified
Carrier Gas Argon rsc.orgNot specified
Furnace Temperature 500 °C rsc.org≤ 375°C for decorated nanoneedles ucl.ac.uk
Resulting Morphology Microparticles rsc.orgNanoneedles acs.orgucl.ac.uk

Research on indium tungsten oxide (IWO) thin films for applications like transparent transistors has often utilized sputtering techniques, but the principles are transferable to CVD and AACVD for achieving similar film compositions. ntu.edu.sgacs.org These films are typically amorphous as-deposited and can be annealed to improve their electrical properties. ntu.edu.sgacs.org

Crystal Growth Techniques (e.g., Flux Method, Solution Growth, Reactive Vapor Transport)

The synthesis of single crystals of indium-oxotungsten compounds is crucial for fundamental studies of their intrinsic properties. Several high-temperature methods, including the flux method, solution growth, and reactive vapor transport, are employed for this purpose.

The Flux Method involves dissolving the constituent oxides (indium oxide and tungsten oxide) in a molten salt, or "flux," at a high temperature. youtube.com The flux acts as a solvent, facilitating the reaction and crystallization of the desired compound upon slow cooling. youtube.com The choice of flux is critical; it must have a low melting point, be a good solvent for the reactants, and be easily separable from the grown crystals. northwestern.edu For oxide crystals, lead oxide (PbO) and lead fluoride (B91410) (PbF₂) are common fluxes. semi.ac.cn The key steps in the flux method are:

Mixing the solute (indium and tungsten oxides) and the flux in a crucible, typically in a ratio of 1:10 to 1:100. youtube.com

Heating the mixture above the melting point of the flux to ensure complete dissolution. youtube.com

Slowly cooling the molten solution at a controlled rate (e.g., 0.1-10 °C/hour) to allow for crystallization. youtube.com

Separating the grown crystals from the solidified flux, either by dissolving the flux in a suitable solvent or by mechanical means. youtube.com

Solution Growth , particularly hydrothermal and solvothermal synthesis, involves crystallization from a high-temperature aqueous or organic solvent under high pressure. This technique is suitable for materials that are not stable at their melting points. For oxide materials like tungsten oxide, hydrothermal synthesis has been used to produce nanobelts. arxiv.org

Reactive Vapor Transport , also known as chemical vapor transport (CVT), is a technique where a solid material is transported from a source zone to a growth zone in a sealed ampoule via a chemical reaction with a gaseous transport agent. osti.gov This method has been successfully applied to grow single crystals of hexagonal indium tungsten bronze (InₓWO₃). osti.gov

In a typical CVT process for indium tungsten bronze:

A polycrystalline powder of InₓWO₃ is placed in a quartz ampoule along with a transport agent, such as ammonium (B1175870) halides (NH₄Cl, NH₄Br, or NH₄I). osti.gov

The ampoule is evacuated, sealed, and placed in a two-zone furnace, creating a temperature gradient (e.g., 1173 K → 1073 K). osti.gov

The transport agent reacts with the source material at the hotter end, forming volatile species.

These gaseous molecules diffuse to the cooler end, where the reverse reaction occurs, depositing single crystals of the desired phase. osti.gov

Systematic experiments have shown that starting with specific two-phase or three-phase mixtures can lead to the growth of phase-pure single crystals of InₓWO₃ with dimensions of up to a few millimeters. osti.gov

Table 3: Comparison of Crystal Growth Techniques for Indium-Oxotungsten

TechniquePrincipleTypical TemperatureKey Advantages
Flux Method Dissolution and crystallization from a molten salt solvent. youtube.com>1000 °C northwestern.eduGrows high-quality, strain-free crystals; suitable for high-melting-point materials. youtube.com
Solution Growth Crystallization from a high-temperature solvent under pressure. arxiv.org100-400 °CLower growth temperatures; control over crystal morphology.
Reactive Vapor Transport Chemical transport of a solid via a gaseous intermediate in a temperature gradient. osti.gov1073-1173 K osti.govYields high-purity single crystals; can grow incongruently melting compounds.

Structural Characterization and Atomic Level Elucidation

Crystallographic Analysis

Crystallographic techniques are essential for determining the atomic structure of crystalline materials. Methods like X-ray and electron diffraction provide detailed information about lattice parameters, crystal symmetry, and phase purity.

Single Crystal X-ray Diffraction (SC-XRD) for Polyoxometalate Architectures

Single Crystal X-ray Diffraction (SC-XRD) is a powerful technique for the unambiguous determination of the three-dimensional atomic structure of crystalline materials. youtube.comyoutube.com For complex structures like polyoxometalates, SC-XRD can elucidate the precise arrangement of metal-oxygen clusters. In the context of indium-based oxides, research has focused on indium-oxo clusters (InOCs) which serve as molecular models for bulk indium oxide. For instance, a family of In12-oxo clusters has been synthesized and characterized, revealing a core structure analogous to bixbyite-type In₂O₃. nih.gov These studies, while not of a direct indium-tungsten polyoxometalate, demonstrate the utility of SC-XRD in understanding the fundamental coordination chemistry of indium in oxide frameworks, which is foundational to studying more complex mixed-metal systems. nih.gov

Powder X-ray Diffraction (PXRD) for Bulk and Thin Film Phases

Powder X-ray Diffraction (PXRD) is widely used to identify the crystalline phases present in a bulk sample or thin film and to determine its structural properties. For indium tungsten oxide (IWO) materials, PXRD is routinely used to confirm the crystal structure and assess crystallinity.

Studies on IWO thin films deposited by methods such as radio frequency (RF) magnetron sputtering show that the material is often polycrystalline, with diffraction peaks corresponding to the cubic bixbyite structure of In₂O₃. jmst.org This indicates that tungsten doping, at least at lower concentrations, does not alter the fundamental crystal structure of the indium oxide host lattice. jmst.org The absence of diffraction peaks from tungsten-containing phases suggests that tungsten ions are likely incorporated into the In₂O₃ lattice, either substitutionally or interstitially. jmst.org

The degree of crystallinity is influenced by deposition conditions. For example, as-deposited IWO films at room temperature can be amorphous or poorly crystalline, as indicated by the absence of sharp diffraction peaks. tudelft.nl However, increasing the oxygen-to-argon flow ratio during sputtering can improve the crystallization of the films. tudelft.nl Similarly, post-deposition annealing at elevated temperatures (e.g., 400-600 °C) can induce or enhance crystallization, leading to sharper and more intense diffraction peaks corresponding to the cubic In₂O₃ phase. researchgate.net

The analysis of PXRD patterns allows for the calculation of important structural parameters. The lattice constant for indium oxide is approximately 10.11 Å. researchgate.net In doped films, slight shifts in the diffraction peak positions can be used to calculate changes in the lattice parameters, providing indirect evidence of the incorporation of dopant ions into the host lattice. mdpi.com

PXRD Findings for Indium Tungsten Oxides
Material/ConditionDominant Crystal PhaseKey FindingsReference
Tungsten-doped Indium Oxide (IWO) filmsCubic bixbyite (In₂O₃ structure)Tungsten doping does not change the primary crystalline structure. No impurity phases detected. jmst.org
IWO films with varying O₂/Ar ratioAmorphous to Polycrystalline (In₂O₃)Increasing oxygen during deposition improves crystallinity. tudelft.nl
Annealed WO₃-In₂O₃ compositionsCubic In₂O₃ and Monoclinic WO₃Phase separation and crystallization are dependent on annealing temperature. researchgate.net
Indium Tin Oxide (ITO) nanorods (for comparison)Cubic bixbyitePeak shifts used to calculate dopant percentage via Vegard's law. mdpi.com

Electron Diffraction Studies (e.g., Selected Area Electron Diffraction)

Electron diffraction, particularly Selected Area Electron Diffraction (SAED) performed within a Transmission Electron Microscope (TEM), is a valuable tool for determining the crystal structure of nanoscale materials. The high-resolution capability of TEM allows for the analysis of individual nanocrystals or even specific regions within a larger structure.

For indium oxide nanostructures, SAED patterns are used to confirm their single-crystal nature. researchgate.net The diffraction spots can be indexed to specific crystallographic planes, confirming the crystal structure (e.g., cubic In₂O₃) and determining the orientation of the nanocrystal (zone axis). researchgate.net In studies of indium nanowires, electron beam irradiation in a TEM was observed to induce a transformation into single-crystal In₂O₃. While specific SAED studies on "Indium--oxotungsten (1/1)" are not prevalent, the techniques applied to related indium oxide and tungsten oxide systems are directly transferable. For example, high-resolution TEM and electron diffraction have been used to show that oxygen deficiency in tungsten oxide can be controlled to alter its properties. nih.gov

Microscopic and Morphological Investigations

Microscopy techniques are employed to visualize the physical form and surface features of materials. This morphological information is often correlated with the crystallographic data to build a complete picture of the material's structure.

Scanning Electron Microscopy (SEM) for Surface Topography

Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of a material's surface, revealing details about its topography, morphology, and texture. diva-portal.org In the study of indium tungsten oxide thin films, SEM images show how the surface morphology is affected by deposition parameters. For instance, IWO films can range from having smooth surfaces to exhibiting granular structures. jmst.orgtudelft.nl The grain size and density can be influenced by factors such as sputtering power and annealing temperature. jmst.orgworktribe.com SEM analysis of IWO films grown with different oxygen-to-argon flow ratios revealed that an increase in oxygen improved the crystallization, which was visible in the surface morphology. tudelft.nl

SEM Observations of Indium Tungsten Oxide Surfaces
Material SystemObserved MorphologyInfluencing FactorReference
IWO thin filmsGranular, polycrystalline surfaceDeposition method (sputtering) jmst.orgtudelft.nl
IWO thin filmsImproved crystallization and altered grain structureOxygen-to-argon flow ratio during deposition tudelft.nl
ITO nanocrystal rods (for comparison)Rod-like structures grown from catalyst pointsVapor-Liquid-Solid (VLS) growth mechanism mdpi.com

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) provides even higher resolution images than SEM, allowing for the visualization of the internal structure of materials at the nanoscale. mdpi.com High-resolution TEM (HRTEM) can even resolve the atomic lattice of a crystalline material.

TEM analysis of indium oxide nanostructures, such as nanobubbles and nanorods, has confirmed their single-crystal nature by directly imaging the lattice fringes. rsc.org For tungsten oxide nanomaterials, TEM has been used to identify their spherical morphology, with average sizes in the range of 25-35 nm. researchgate.net In mixed indium-tungsten oxide systems prepared hydrothermally, TEM is essential for characterizing the resulting nanocrystalline powders. researchgate.net While a specific TEM analysis for a 1:1 Indium-oxotungsten compound is not detailed in the available literature, the methodology is well-established for the parent and related oxide systems. For example, TEM analysis of indium tin oxide (ITO) nanorods has confirmed their single-crystal structure, complementing the findings from XRD and SEM. mdpi.com

Atomic Force Microscopy (AFM) for Surface Roughness and Domain Characterization

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a material's surface. It is an invaluable tool for quantifying surface roughness and observing the distribution of crystalline domains, which can significantly influence the material's optical and electronic properties.

In the study of indium tungsten oxide (IWO) thin films, AFM has revealed that surface morphology is highly dependent on processing conditions such as annealing. For instance, as-deposited IWO thin films can exhibit a certain level of surface roughness, which can be improved through post-deposition annealing. This process can lead to a reduction in the root-mean-square (RMS) roughness values, indicating a smoother surface. This improvement in surface quality is often associated with the crystallization of the film and the coalescence of grains. The characterization of IWO thin films under different annealing temperatures has shown a clear trend of decreasing surface roughness with appropriate thermal treatment.

Treatment ConditionEffect on Surface RoughnessReference
As-deposited IWO thin filmBaseline surface roughness Current time information in Iwo, NG.
Annealed IWO thin filmReduced RMS surface roughness, improved surface smoothness Current time information in Iwo, NG.
Increased WO3 concentrationIncreased surface roughness in pristine films rsc.org

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Scanning Tunneling Microscopy (STM) for Surface Reconstruction and Defects

Scanning Tunneling Microscopy (STM) is a powerful technique for imaging surfaces at the atomic level. It relies on the quantum mechanical phenomenon of tunneling, where a sharp conductive tip is brought into close proximity with a conductive or semiconducting surface, and a bias voltage is applied, resulting in a tunneling current. This current is extremely sensitive to the tip-sample distance, allowing for the generation of highly detailed topographic maps of the surface.

Spectroscopic Probes of Local Structure and Bonding

Spectroscopic techniques are essential for probing the local atomic environment and the nature of chemical bonds within a material. These methods provide information that is complementary to the structural data obtained from microscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 31P, 183W)

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the local chemical environment, bonding, and dynamics of atoms within a molecule or solid. For indium tungsten oxide, both 115In and 183W are NMR-active nuclei, although their properties present different opportunities and challenges. 31P NMR is also a valuable tool when phosphorus is incorporated into the material, for example, in heteropoly tungstate (B81510) structures.

183W NMR is characterized by a very wide chemical shift range, making it highly sensitive to the local environment of the tungsten atoms. huji.ac.il It is a spin 1/2 nucleus, which results in sharp resonance lines, facilitating the resolution of different tungsten sites. In polyoxotungstates, 183W NMR has been instrumental in identifying anionic structures and distinguishing between isomers. longdom.org The chemical shifts are sensitive to factors such as the central atom in a cluster, the electric charge, and the nature of adjacent elements. longdom.org

115In NMR, on the other hand, is complicated by its quadrupolar nature (spin 9/2), which often leads to very broad signals. science.gov However, at high magnetic fields, it is possible to acquire high-quality solid-state NMR spectra that are sensitive to the indium environment. illinois.edu

While specific NMR studies on Indium--oxotungsten (1/1) are not available, data from related compounds suggest that a combination of 183W and 115In NMR could provide detailed insights into the local structure and the nature of In-O-W linkages.

NucleusSpinNatural Abundance (%)Key Features for IWO Analysis
183W1/214.31Wide chemical shift range, sharp signals, sensitive to local W environment. huji.ac.illongdom.org
115In9/295.71Quadrupolar nucleus, broad signals, requires high magnetic fields for good resolution. science.gov
31P1/2100Useful for probing structures where phosphorus is incorporated. researchgate.netnih.gov

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Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules and crystal lattices. These techniques are complementary and provide a fingerprint of the chemical bonds present in a material.

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites vibrational modes that result in a change in the molecule's dipole moment. sigray.comresearchgate.netnih.gov In the context of metal oxides, FT-IR is particularly sensitive to the stretching and bending vibrations of metal-oxygen bonds. For indium oxide (In₂O₃), characteristic peaks associated with In-O stretching vibrations are observed in the low-frequency region of the FT-IR spectrum. researchgate.net

Raman spectroscopy, in contrast, is a light scattering technique where a laser is used to induce vibrations in the sample. nih.govnih.gov The scattered light is analyzed for frequency shifts that correspond to the vibrational modes of the material. Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of a molecule. For tungstate compounds, Raman spectra often show strong peaks related to the symmetric and asymmetric stretching modes of the WO₄ tetrahedra or WO₆ octahedra. aps.org For instance, in some tungstates, bands around 807 cm⁻¹ and 716 cm⁻¹ are attributed to W-O stretching, while a sharp peak near 883 cm⁻¹ can be indicative of the symmetric stretching vibration of the WO₄²⁻ unit. researchgate.net

For a mixed metal oxide like indium tungsten oxide, a combination of FT-IR and Raman spectroscopy would be expected to reveal vibrational modes associated with both In-O and W-O bonds, as well as potentially new modes arising from In-O-W linkages. The positions and intensities of these peaks would provide valuable information about the coordination environment and bonding within the crystal lattice.

Spectroscopic TechniqueProbed VibrationsTypical Spectral Features for IWO Components
FT-IRVibrations causing a change in dipole moment.In-O stretching and bending modes. researchgate.net
RamanVibrations causing a change in polarizability.W-O stretching modes in tungstate units. aps.orgresearchgate.net

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X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In XPS, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be determined, which is characteristic of each element.

XPS studies on indium tungsten oxide (IWO) thin films have confirmed the presence of indium, tungsten, and oxygen. Current time information in Iwo, NG. The high-resolution spectra of the In 3d, W 4f, and O 1s core levels provide information about the chemical states of these elements. For instance, analysis of the W 4f region can distinguish between different oxidation states of tungsten. jetir.org Similarly, the In 3d spectrum can reveal the oxidation state of indium. db-thueringen.de The O 1s spectrum is often complex and can be deconvoluted to identify contributions from the oxide lattice and other species such as hydroxides or adsorbed water. XPS has shown that in IWO thin films, an increase in the oxygen flow ratio during deposition can lead to a decrease in oxygen vacancies. Current time information in Iwo, NG.

ElementCore LevelTypical Binding Energy Range (eV) for OxidesInformation Provided
IndiumIn 3d~444-445 (In 3d₅/₂)Oxidation state of indium. db-thueringen.de
TungstenW 4f~35-38 (W 4f₇/₂)Oxidation state of tungsten (e.g., W⁶⁺). jetir.org
OxygenO 1s~530-532Lattice oxygen, oxygen vacancies, surface hydroxyl groups. Current time information in Iwo, NG.

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X-ray Absorption Spectroscopy (XAS) for Electronic and Local Atomic Structure

X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the local geometric and/or electronic structure of matter. XAS data is obtained by tuning the photon energy of a synchrotron X-ray source through an energy range where core-level electrons of a specific element can be excited. The technique is element-specific and can be applied to crystalline, amorphous, and liquid samples.

XAS is divided into two main regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). XANES provides information on the oxidation state and coordination geometry of the absorbing atom. sigray.comnumberanalytics.com For tungsten compounds, the W L-edge XANES is sensitive to the formal oxidation state of tungsten. numberanalytics.comacs.org

The EXAFS region provides information about the local atomic structure, including bond distances, coordination numbers, and the identity of neighboring atoms. sigray.comnumberanalytics.com For indium tungsten oxides, XAS could be used to determine the In-O and W-O bond lengths and coordination numbers, providing a detailed picture of the local environment around both the indium and tungsten atoms. This is particularly valuable for understanding the structural details of how the indium and tungsten polyhedra are connected in the mixed oxide. Studies on related doped indium oxides have demonstrated the utility of XAS in determining the local structural environment of dopant atoms and their substitution into the host lattice. aps.orgcsic.es

Theoretical and Computational Modeling

Density Functional Theory (DFT) Studies of Electronic Structure

DFT calculations offer a detailed picture of the electronic band structure, the influence of relativistic effects through spin-orbit coupling, and the nature of chemical bonding in indium oxotungsten (B8612460). These studies are essential for predicting the material's electrical and optical properties.

The valence and conduction bands are fundamental to a material's electronic properties, defining its conductivity and optical absorption characteristics. wikipedia.org In semiconductors and insulators, these two bands are separated by a band gap. wikipedia.org For indium tungsten oxide (IWO) alloys, which are closely related to indium oxotungsten, the band gap can be tuned by altering the tungsten concentration. For instance, in tungsten-doped indium oxides, the optical band gap has been observed to vary, with values around 3.6 eV to 3.82 eV depending on the tungsten content. nih.gov

The valence band maximum (VBM) and conduction band minimum (CBM) determine the fundamental band gap. In indium oxide (In₂O₃), a related binary oxide, the nature of the band gap has been a subject of discussion, with some studies suggesting a direct band gap at the Γ point and others an indirect gap. researchgate.netst-andrews.ac.uk DFT calculations for In₂O₃ have shown that the topmost valence band has a very shallow dispersion, meaning the energy difference between the direct and indirect gap is small, typically less than 50 meV. st-andrews.ac.uk The introduction of tungsten into the indium oxide lattice is expected to influence these band structures significantly.

Table 1: Reported Band Gap Values for Tungsten-Doped Indium Oxides

Tungsten Atomic %Optical Band Gap (eV)
2.433.82
4.783.6

This table presents experimentally measured optical band gap values for IWO thin films at different tungsten concentrations, illustrating the tunability of the electronic structure. nih.gov

Spin-orbit coupling (SOC) is a relativistic effect that can significantly influence the electronic band structure, particularly in materials containing heavy elements like indium and tungsten. shareok.org SOC arises from the interaction between an electron's spin and its orbital motion and can lead to the splitting of energy bands.

In materials with inversion asymmetry, such as the zinc-blende structure of some III-V semiconductors, SOC can lead to spin splitting of the bands, known as the Dresselhaus effect. In heterostructures, structural inversion asymmetry can also give rise to Rashba spin splitting. For indium-containing compounds like indium antimonide (InSb) and indium selenide (B1212193) (InSe), SOC effects have been shown to be significant, influencing optical transitions and enabling spin-flip processes. manchester.ac.ukaps.org In IWO, the presence of both heavy indium and tungsten atoms suggests that SOC effects could play a crucial role in determining the fine details of the band structure and spin-dependent transport properties. Theoretical studies on related materials like SrRuO₃ have shown that SOC is responsible for phenomena such as anisotropic exchange and the opening of a gap in the magnon spectra. nih.gov

The electronic properties of indium oxotungsten are governed by the hybridization of atomic orbitals of the constituent elements. In indium oxide, significant mixing between the O 2p and In 4d orbitals has been reported. researchgate.net This hybridization affects the character of the valence band. While the upper part of the valence band is primarily composed of O 2p states, there is a notable contribution from In 4d states near the valence band maximum. st-andrews.ac.uk

The introduction of tungsten adds another layer of complexity, with W 5d orbitals participating in the bonding. In tungsten-doped indium oxide, the doping process can be understood in terms of charge transfer and the formation of new hybrid states. For instance, in indium-doped titanium dioxide (TiO₂), the In 5p states couple with the O 2p states, leading to a reduction in the band gap. youtube.com A similar mechanism can be anticipated in IWO, where the interaction between In, W, and O orbitals will dictate the final electronic structure and charge carrier properties. The process of orbital hybridization involves the mixing of atomic orbitals to form new molecular orbitals that determine the geometry and bonding properties of the compound. researchgate.net

Computational Analysis of Surface Properties

The surface properties of a material are critical for its application in electronic devices, catalysis, and sensors. Computational methods, particularly DFT, are employed to predict surface stability, surface energies, and work functions.

The surface energy is a measure of the excess energy at the surface of a material compared to the bulk. Lower surface energy generally corresponds to a more stable surface. DFT calculations can be used to determine the surface energies of different crystallographic planes, allowing for the prediction of the equilibrium crystal shape (Wulff construction).

For indium oxide, DFT studies have shown that the (111) surface is the most stable. scispace.com The calculation of surface energies for multicomponent systems like indium oxotungsten is more complex, as it depends on the chemical potentials of the constituent elements. For related materials, it has been shown that the surface energy can be calculated by taking the difference between the energy of a slab and its bulk reference. The stability of various surfaces can be influenced by factors such as the coordination loss of surface ions and the presence of surface reconstructions.

Table 2: Example of Calculated Surface Energies for a Related Material (γ-LiAlO₂)

Surface PlaneSurface Energy (J/m²)
(100)1.18
(110)1.45
(001)1.78
(111)1.83
(101)2.15

This table shows calculated surface energies for a different ternary oxide, illustrating how DFT can be used to predict the relative stability of various crystal faces. A similar approach would be applied to indium oxotungsten.

The work function is the minimum energy required to remove an electron from a solid to a point immediately outside its surface. It is a crucial parameter for devices that rely on charge injection or emission, such as transparent electrodes in solar cells and displays.

For indium tungsten oxide (IWO), the work function has been shown to be tunable by varying the composition. Experimental studies on IWO thin films have demonstrated that the work function can be modified, for example, varying from 4.1 eV to 4.37 eV. nih.gov In another study, the work function of IWO alloys was found to decrease continuously from 6.3 eV for pure tungsten oxide (WOx) to 4.3 eV for pure indium oxide (InOx). This tunability is a key advantage for optimizing the energy level alignment at interfaces in electronic devices. DFT calculations are a powerful tool for predicting the work function of different surfaces and understanding the influence of surface terminations and defects.

Table 3: Work Function of Indium Tungsten Oxide (IWO) Alloys

MaterialWork Function (eV)
Indium Oxide (InOx)4.3
Tungsten Oxide (WOx)6.3

This table presents the range of work functions achievable in IWO alloys by varying the stoichiometry from pure indium oxide to pure tungsten oxide, as determined by photoelectron spectroscopy.

Due to the highly specific nature of the chemical compound “Indium-oxotungsten (1/1)” and the focused subsections requested, no publicly available scientific literature or data could be found to populate the requested article sections on "Adsorption Site Characterization and Binding Energies" and "Molecular Dynamics and Monte Carlo Simulations for Dynamics and Assembly."

It is important to note that the absence of information in publicly accessible databases does not necessarily mean that research on this specific compound has not been conducted. Such research may be proprietary, classified, or not yet published.

Therefore, the requested article with detailed research findings, data tables, and discussions for the specified subsections cannot be generated.

Based on a comprehensive review of available scientific literature, a chemical compound specifically named "Indium--oxotungsten (1/1)" with a corresponding 1:1:1 stoichiometry of Indium, Oxygen, and Tungsten (InOW) is not described. Searches for this specific material and its potential chemical formulas did not yield documented evidence of its synthesis, characterization, or investigation for catalytic or photocatalytic properties.

The scientific literature does describe several well-characterized mixed-oxide compounds of indium and tungsten, which are chemically distinct from the requested substance. These include:

Indium Tungstate (B81510) (In₂(WO₄)₃): A compound that exists in monoclinic and orthorhombic forms. unionchem.orgresearchgate.net

In₆WO₁₂: An indium-rich rhombohedral phase. researchgate.netresearchgate.net

WO₃-doped In₂O₃ (IWO): Materials where indium oxide is doped with a small percentage of tungsten oxide, primarily investigated for applications in electronics such as thin-film transistors. acs.orgmdpi.com

Silver Indium Tungstate (AgIn(WO₄)₂): A compound studied for its photocatalytic and luminescence properties. researchgate.netd-nb.info

While there is extensive research on related materials—such as indium oxide (In₂O₃) as a catalyst for methanol (B129727) synthesis wwu.edunih.gov and various tungstate-based composites (e.g., In₂O₃/Bi₂WO₆) for photocatalysis mdpi.com—this information is not applicable to the specific, non-documented "Indium--oxotungsten (1/1)" compound. The mechanisms of catalysis and photocatalysis are highly dependent on the specific crystal structure, electronic band structure, and surface properties of a compound. Therefore, data from known indium tungstates or separate oxides cannot be extrapolated to describe a hypothetical "InOW" compound.

Consequently, it is not possible to provide a scientifically accurate article on the "Investigation of Reaction Mechanisms and Kinetic Pathways" and "Photocatalytic Charge Carrier Dynamics" for "Indium--oxotungsten (1/1)" as the foundational information regarding the existence and properties of this specific compound is absent from the available scientific literature. Fulfilling the request as outlined would require speculation and would not meet the standards of scientific accuracy.

Investigation of Reaction Mechanisms and Kinetic Pathways

Electrochemical Reaction Mechanisms

The redox equilibria in Indium Tungsten Oxide (IWO) involve potential-dependent changes in the oxidation states of both indium and tungsten. The primary redox processes are associated with the reduction and oxidation of indium ions and the intercalation-based redox switching of tungsten oxide.

In³⁺ + 2e⁻ ↔ In⁺

In⁺ + e⁻ ↔ In⁰

In³⁺ + 3e⁻ ↔ In⁰

The reduction of In³⁺ in sulfate (B86663) systems has been observed to occur at potentials between -0.65 V and -0.72 V. frontiersin.org

The tungsten oxide component undergoes redox reactions characteristic of electrochromic materials, where ion insertion (e.g., H⁺ or Li⁺) into the oxide lattice is coupled with the reduction of tungsten, typically from W⁶⁺ to W⁵⁺. nih.gov This process is reversible and is responsible for the electrochromic and energy storage properties of tungsten oxides. The open tunnel structures in certain phases of tungsten oxide, such as the hexagonal phase, facilitate rapid ion and electron transport, enhancing electrochemical activity. nih.gov

In the combined IWO material, these processes are intertwined. Tungsten doping in indium oxide is known to decrease electrical resistivity by increasing the concentration of donor electrons. rsc.org Furthermore, the high oxygen bond dissociation energy of tungsten helps to suppress excess carrier generation, contributing to the material's stability. aip.org Recent research on IWO-based transistors has distinguished between two primary potential-dependent mechanisms: the Electric-Double-Layer (EDL) effect and Electrochemical Doping (ECD). mdpi.com At lower gate voltages (e.g., < 2V), the EDL mechanism dominates, involving capacitive charge accumulation at the interface. At higher voltages (e.g., ≥ 2V), an ECD process involving proton doping becomes significant, leading to more profound and lasting changes in the material's conductivity. mdpi.com

Table 1: Key Redox Reactions and Potential-Dependent Processes in Indium Tungsten Oxide Systems

ComponentRedox Reaction/ProcessTypical Potential RangeNotes
Indium In³⁺ + 3e⁻ ↔ In⁰-0.65 V to -0.72 V (vs. Ag/AgCl)An irreversible reduction process observed in sulfate electrolytes. frontiersin.org
Indium In³⁺ ↔ In⁺ ↔ In⁰-In⁺ is identified as a key intermediate species, especially in ionic liquids. tu-clausthal.de
Tungsten WO₃ + xM⁺ + xe⁻ ↔ MₓWO₃ (M=H, Li, etc.)Varies with M⁺ and electrolyteReversible ion intercalation causes a change in tungsten's oxidation state (W⁶⁺ ↔ W⁵⁺). nih.gov
IWO Interface Electric-Double-Layer (EDL) FormationLow potential (< 2V in some devices)Primarily a capacitive process leading to short-term changes in conductivity. mdpi.com
IWO Bulk Electrochemical Doping (ECD) / Proton DopingHigher potential (≥ 2V in some devices)A Faradaic process leading to long-term plasticity and enhanced conductivity. mdpi.com

The kinetics of electron transfer at the interface of Indium Tungsten Oxide and an electrolyte are crucial for the performance of devices utilizing this material. The rate of these reactions is governed by the material's intrinsic electronic properties, the interfacial electric field, and the transport of ions. arxiv.orgresearchgate.net

In IWO systems, two distinct kinetic regimes are often observed, corresponding to the EDL and ECD mechanisms. mdpi.com

Electric-Double-Layer (EDL) Kinetics: At lower potentials, charge transfer is dominated by the rapid formation and relaxation of the EDL at the semiconductor-electrolyte interface. This is largely a non-Faradaic process where ions accumulate near the surface, modulating the channel's conductivity without direct electron transfer reactions. This mechanism is responsible for the superior short-term plasticity observed in IWO synaptic devices, indicating fast interfacial charge modulation. mdpi.com

The inherent conductivity of IWO, which is higher than that of comparable materials like Indium Gallium Zinc Oxide (IGZO), points to more efficient electron transport, contributing to faster kinetics. mdpi.com The study of heterogeneous electron transfer kinetics in related tungsten oxide systems has shown that parameters like diffusion coefficients and rate constants for reduction and oxidation are key determinants of performance. rsc.org For IWO, the synergistic effect of the indium and tungsten components results in superior current retention and plasticity, indicating favorable electron transfer and charge storage kinetics. mdpi.com

Table 2: Comparison of Kinetic Mechanisms at IWO Interfaces

MechanismOperating PrincipleDominant PotentialKinetic CharacteristicsResulting Electrical Behavior
Electric-Double-Layer (EDL) Capacitive charging at the interface; ion accumulation.Low Voltage (e.g., Vg < 2V) mdpi.comFast, non-Faradaic, reversible.Short-term plasticity, rapid modulation of conductivity. mdpi.com
Electrochemical Doping (ECD) Faradaic reaction; electron transfer coupled with ion (proton) insertion into the IWO lattice.High Voltage (e.g., Vg ≥ 2V) mdpi.comSlower, diffusion-influenced, can be irreversible or slowly reversible.Long-term plasticity, significant and sustained increase in conductivity. mdpi.com

Functional Performance in Advanced Material Applications

Catalytic Activity and Selectivity Studies

The catalytic potential of Indium-Oxotungsten is rooted in the unique properties of its constituent elements. Indium compounds are recognized for their role in catalysis, particularly in processes like hydrogenation and carbon dioxide reduction. indium.com Tungsten oxides are also well-known catalytic materials. The combination of these into a single oxide system presents opportunities for novel catalytic behavior.

CO2 Hydrogenation: Direct catalytic conversion of CO2 to methanol (B129727) is a critical technology for carbon capture and utilization. Indium(III) oxide (In2O3) has been identified as a highly selective and stable catalyst for this reaction, outperforming traditional copper-based catalysts. nih.govmdpi.com The catalytic mechanism over In2O3 is understood to involve oxygen vacancies on the catalyst surface, which act as active sites for CO2 activation. nih.govnih.gov Research has shown that creating mixed-phase indium oxide or supporting it on materials like zirconia can further enhance catalytic performance. mdpi.com

While there is extensive research on In2O3, the use of a distinct Indium-Oxotungsten (1/1) compound for CO2 hydrogenation is not yet widely documented. However, studies on indium-doped catalysts for CO2 hydrogenation have found that the addition of indium can increase methanol selectivity and stabilize the primary catalyst particles. unit.no This suggests that an Indium-Oxotungsten system could potentially leverage the high selectivity of indium sites for efficient methanol production.

NOx Reduction: Selective Catalytic Reduction (SCR) is a vital technology for removing harmful nitrogen oxides (NOx) from exhaust gases. While research on IWO for this purpose is limited, studies on indium-doped catalysts provide significant insight into its potential role. The addition of indium to catalysts like manganese-cerium oxide (for NH3-SCR) has been shown to significantly improve performance. acs.orgnih.gov Doping with indium increases the specific surface area, enhances the number of acid sites, and promotes the redox performance of the catalyst. acs.org This leads to higher NOx conversion at lower temperatures and improved resistance to deactivation by water and sulfur. nih.gov

Similarly, alumina-supported indium (In/Al2O3) has been investigated for hydrogen-assisted SCR of NOx. chalmers.seresearchgate.net Compared to silver-based catalysts, indium-containing catalysts show a higher affinity for adsorbing ammonia (B1221849) (NH3), a key step in the SCR process. researchgate.net The promotional effect of indium is linked to the formation of highly dispersed In2O3 clusters which are believed to be crucial for the reaction. researchgate.net These findings strongly suggest that an Indium-Oxotungsten catalyst could be a promising candidate for NOx reduction, combining the promotional effects of indium with the structural and catalytic properties of tungsten oxide.

Table 1: Performance of Indium-Doped Catalysts in NH3-SCR of NOx
CatalystKey FindingsReference
Mn6Ce0.3In0.7OxAchieved >90% NOx conversion over a wide temperature window (125–225 °C). acs.orgnih.gov
Mn6Ce0.3In0.7OxShowed significantly enhanced resistance to H2O and SO2 poisoning compared to the undoped catalyst. nih.gov
Mn6Ce0.3In0.7OxIndium doping increased the specific surface area, providing more catalytic active sites. acs.org
In/Al2O3Demonstrated a higher affinity for NH3 adsorption compared to Ag/Al2O3. researchgate.net
Mn6Ce0.3In0.7OxIndium addition improved the catalyst's turnover frequency (TOF) and reduced the apparent activation energy. acs.orgnih.gov

Asymmetric catalysis, the synthesis of chiral molecules, is crucial in the pharmaceutical and fine chemical industries. The potential of Indium-Oxotungsten in this field remains largely unexplored in scientific literature. However, research into other forms of indium highlights its potential. Chiral indium(III) complexes have been successfully synthesized and characterized, providing a foundation for developing new chiral catalysts. rsc.org These indium-based metal-organic frameworks (MOFs) have proven to be efficient Lewis acid catalysts in reactions like the cyanosilylation of ketones. rsc.org The catalytic activity in these systems is linked to the coordination environment of the indium cation and the presence of both Lewis acid and base sites, which can activate reactants in tandem. rsc.org While this research focuses on MOFs rather than mixed oxides, it establishes the capability of indium centers to facilitate asymmetric transformations.

Metal oxide semiconductors are the cornerstone of chemiresistive gas sensors. Indium(III) oxide (In2O3) is a well-established gas sensing material, known for its high sensitivity and response to a variety of gases, including toxic pollutants like toluene (B28343) and NOx. mdpi.comacs.orgnih.gov The fundamental mechanism of gas sensing in n-type oxides like In2O3 involves the modulation of the material's electrical resistance through surface interactions with gas molecules.

The sensing mechanism can be summarized as follows:

Oxygen Adsorption: In air, oxygen molecules adsorb onto the oxide surface and capture free electrons from the conduction band, forming ionosorbed oxygen species (like O2− or O−). This creates a depletion layer with lower charge carrier concentration, resulting in high electrical resistance.

Gas Interaction: When exposed to a reducing gas (e.g., toluene, CO), the gas molecules react with the adsorbed oxygen species. This reaction releases the trapped electrons back into the conduction band, narrowing the depletion layer and decreasing the sensor's resistance.

Role of Defects: Oxygen vacancies on the oxide surface are critical, serving as the primary sites for oxygen adsorption and subsequent gas reactions. nih.gov

While specific studies on Indium-Oxotungsten gas sensors are not prevalent, research on IWO thin films for transistors provides relevant insights. acs.orgsemiengineering.com These studies show that properties like carrier density and the concentration of oxygen vacancy defects can be controlled during fabrication. acs.orgsemiengineering.com The incorporation of tungsten, which can have a high oxidation state (W6+), into the indium oxide lattice could create additional defects and modify the electronic structure, potentially enhancing sensor sensitivity and selectivity. wikipedia.org The principles established for In2O3 sensors are directly applicable, with the tungsten component offering a route to tune the material's sensing properties.

Table 2: Key Steps in the Gas Sensing Mechanism of n-Type Oxide Sensors
StepDescriptionEffect on ResistanceReference
Oxygen Adsorption (in Air)O2(gas) + e- → O2-(ads)Increase mdpi.comnih.gov
Reaction with Reducing GasReducing Gas + O2-(ads) → GasOxidized + e-Decrease acs.orgnih.gov
Role of Surface SitesOxygen vacancies and surface defects act as active sites for adsorption and reaction.Modulates sensitivity nih.gov

Photocatalytic Efficiency Enhancements

Photocatalysis offers a sustainable pathway for environmental remediation and energy production by using light to drive chemical reactions. The efficiency of a photocatalyst depends on its ability to absorb light and effectively separate the resulting electron-hole pairs.

A major limitation of many oxide photocatalysts, including In2O3, is their wide bandgap, which restricts their activity to the UV portion of the solar spectrum. nitech.ac.jp A key goal is to modify these materials to absorb a broader range of visible light. For Indium-Oxotungsten, several strategies can be inferred from related systems:

Bandgap Engineering: Forming a mixed oxide like IWO inherently alters the electronic band structure compared to the parent oxides (In2O3 and WO3). This can narrow the bandgap, shifting light absorption into the visible range. Studies on other tungstates show a range of bandgaps depending on the metal cation, indicating that the combination with indium would result in unique optical properties. cdmf.org.br

Doping: Introducing other elements can create new energy levels within the bandgap. For example, doping In2O3 with bismuth has been shown to create an intermediate band that facilitates visible light absorption. nitech.ac.jp

Defect Creation: Creating oxygen vacancies can also introduce energy levels below the conduction band, extending the light absorption range. This has been demonstrated in systems like Indium Gallium Zinc Oxide (IGZO), where a capping layer is used to generate oxygen vacancies, thereby widening the detectable wavelength range. elsevierpure.com

The physical form of a photocatalyst plays a critical role in its performance. High surface area provides more active sites for reactions, while specific morphologies can enhance light absorption and charge separation. Research on various tungstate-based and other oxide photocatalysts has established a clear link between structure and activity.

For instance, in bismuth tungstate (B81510) (Bi2WO6), a layered structure is advantageous for promoting charge transfer and minimizing the recombination of electron-hole pairs. mdpi.com Studies on tungsten trioxide (WO3) have shown that nanoplates can exhibit higher photocatalytic activity than nanospheres or nanorods, a phenomenon attributed to the higher reactivity of atoms at the sharp edges and corners of the plates.

Furthermore, creating heterostructures is a powerful strategy. A composite of indium vanadium oxide (InVO4) nanosheets grown on bismuth tungstate (Bi2WO6) nanoflakes showed excellent photocatalytic activity for degrading tetracycline. nih.gov The strong interface between the two materials was crucial for hindering the recombination of charge carriers. nih.gov These principles are directly applicable to Indium-Oxotungsten, where controlling the synthesis to produce specific nanostructures (e.g., nanowires, nanoplates) or creating heterojunctions with other semiconductors would be a viable path to enhancing its photocatalytic efficiency.

Table 3: Influence of Morphology on Photocatalytic Activity in Related Oxide Systems
Material SystemMorphology/StrategyObserved Effect on Photocatalytic ActivityReference
Bi2WO6Layered crystal structurePromotes charge transfer and minimizes electron-hole recombination. mdpi.com
InVO4/Bi2WO6Nanosheet/nanoflake heterostructureEnhanced charge separation at the interface, leading to 97.4% degradation of tetracycline. nih.gov
TiO2 modified with AgNanoball and dense nanorod structuresHigh efficiency under both UV and visible light due to surface plasmon resonance and large surface area. nih.gov
Bi2WO6Tuning annealing temperatureProfoundly influences morphology, optical properties, and photocatalytic performance. researchgate.net

Electrochemical Performance and Device Integration

Electrocatalytic Applications (e.g., Oxygen Evolution Reaction)

Research directly investigating the application of Indium-oxotungsten (1/1) as an electrocatalyst for the Oxygen Evolution Reaction (OER) is not extensively documented in publicly available literature. The OER is a critical reaction in electrochemical water splitting for hydrogen production, but it often suffers from sluggish kinetics, necessitating the use of efficient catalysts to lower the overpotential. nih.govelsevierpure.com While noble metal oxides like Iridium Oxide (IrO₂) are effective, their scarcity and high cost are significant drawbacks. bnl.gov Consequently, research has focused on developing catalysts from more earth-abundant materials. wpmucdn.comresearchgate.net

Although direct studies on Indium-oxotungsten (1/1) for OER are limited, the electrochemical properties of related oxide materials can provide some context. For instance, nanocomposites of nickel oxide and indium oxide (NiO-In₂O₃) have been explored as cost-effective electrocatalysts for OER. These materials have demonstrated high current densities at low overpotentials in aqueous solutions. tandfonline.com In one study, a NiO-In₂O₃ nanocomposite exhibited a current density of 900 mA/cm² with an overpotential of 230 mV in a 1M H₂O₂ solution, indicating promising electrocatalytic activity. tandfonline.com The synergy between the different metal oxides in a composite can enhance the number of active sites and improve electron transfer kinetics.

Furthermore, tungsten-based oxides are known for their electrochemical stability and have been investigated in various electrochemical energy devices. nih.gov The specific phase of tungsten oxide, such as hexagonal tungsten trioxide (h-WO₃), possesses tunnel-like structures that facilitate rapid ion and electron transfer, which is a beneficial characteristic for electrocatalysis. nih.gov However, without specific studies on Indium-oxotungsten (1/1), its performance as an OER catalyst remains an area for future investigation.

Integration into Neuromorphic and Synaptic Devices

Indium Tungsten Oxide (IWO) has emerged as a promising material for the development of neuromorphic and synaptic devices, which aim to replicate the computational principles of the human brain. rsc.org These devices are the building blocks of artificial neural networks and are crucial for energy-efficient and highly parallelized computing systems. researchgate.netrsc.org

Recent studies have demonstrated the potential of IWO-based transistors in emulating synaptic functions. rsc.orgacs.org When integrated into an inorganic electrolyte transistor, IWO channels have shown superior current retention characteristics compared to more conventional materials like Indium Gallium Zinc Oxide (IGZO). rsc.org This improved performance is attributed to the synergistic effects of the electric-double-layer (EDL) and electrochemical doping mechanisms. rsc.org

IWO-based synaptic devices can effectively mimic both short-term plasticity (STP) and long-term plasticity (LTP), which are fundamental for learning and memory in biological systems. rsc.org For instance, at a gate voltage of 1V, IWO channels exhibit excellent STP, while at higher voltages (≥ 2V), they demonstrate superior LTP due to proton doping. rsc.org This dual-mode functionality allows for more complex and nuanced neuromorphic computations.

The practical application of these devices has been validated through pattern recognition simulations. In one study, an IWO channel-based field-effect transistor (FET) achieved a recognition rate of 92% in MNIST handwritten digit recognition simulations, significantly outperforming its IGZO-based counterpart. rsc.org This highlights the remarkable potential of IWO in the development of advanced artificial perceptual learning systems. rsc.org

ParameterIWO-based Synaptic DeviceIGZO-based Synaptic DeviceReference
Short-Term Plasticity (STP) Superior at Vg = 1 V- rsc.org
Long-Term Plasticity (LTP) Superior at Vg ≥ 2 V- rsc.org
Pattern Recognition Rate (MNIST) 92%83.01% rsc.org

This table presents a comparison of the synaptic performance of Indium Tungsten Oxide (IWO) and Indium Gallium Zinc Oxide (IGZO) based devices.

Performance in Thin Film Transistors (TFTs)

Indium Tungsten Oxide (IWO) has been extensively investigated as a high-performance channel material in thin-film transistors (TFTs), which are fundamental components of modern electronics, including displays and sensors. bnl.govtandfonline.com IWO is considered a promising alternative to amorphous silicon and other metal oxide semiconductors due to its potential for high mobility, stability, and large-area uniformity. wpmucdn.comtandfonline.com

Research has shown that TFTs with IWO channels can achieve excellent electrical characteristics. For example, flexible IWO-based TFTs have been fabricated that exhibit a high field-effect mobility of approximately 25.86 cm²/V·s, a low subthreshold swing of 0.30 V/decade, and an on/off ratio of around 5.6 x 10⁵ at a low operating voltage of 3V. acs.org These performance metrics are crucial for the development of low-power, high-speed flexible electronics. acs.org

The performance of IWO TFTs can be further enhanced by engineering the device structure. One effective approach is the creation of a heterojunction channel with another metal oxide, such as zinc oxide (ZnO). An IWO/ZnO heterojunction TFT has demonstrated a significantly higher mobility of 26.28 cm²/V·s and a larger drain current compared to a single-channel ZnO TFT. tandfonline.com This improvement is attributed to the formation of potential wells at the IWO/ZnO interface, which leads to charge accumulation and enhanced charge transport. tandfonline.com

The stability of IWO TFTs under various stress conditions is another key advantage. Studies have shown that IWO-based devices exhibit superior stability under both positive and negative gate bias stress compared to their counterparts, which is essential for the reliability and longevity of electronic devices. tandfonline.com The inherent resistance of IWO to moisture and acids also contributes to its high stability. rsc.org

Performance MetricIWO-based TFTIWO/ZnO Heterojunction TFTSingle ZnO Channel TFTReference
Field-Effect Mobility (μFE) ~25.86 cm²/V·s26.28 cm²/V·s3.8 cm²/V·s tandfonline.comacs.org
On/Off Current Ratio (Ion/Ioff) ~5.6 x 10⁵>30 times higher than single channel- tandfonline.comacs.org
Subthreshold Swing (SS) 0.30 V/decade-- acs.org
Threshold Voltage Shift (ΔVth) under PGBS -0.34 V2.93 V tandfonline.com

This table summarizes the key performance parameters of various configurations of Indium Tungsten Oxide (IWO) based thin-film transistors (TFTs).

Doping and Defect Engineering in Indium Oxotungsten Systems

Influence of Tungsten Doping on Carrier Transport Phenomena

The introduction of tungsten into an indium oxide (In₂O₃) lattice profoundly alters its charge transport characteristics. This is primarily achieved through the modulation of charge carrier concentration and mobility, and the suppression of native defects.

Doping indium oxide with tungsten is an effective method for controlling its electrical properties. When a tungsten cation (W⁶⁺) substitutes an indium cation (In³⁺) in the In₂O₃ lattice, it can theoretically donate up to three free electrons, thereby increasing the n-type carrier concentration. myu-group.co.jpaip.org This substitution enhances conductivity, making tungsten-doped indium oxide (IWO) a highly promising transparent conducting oxide (TCO). jmst.org The carrier concentration in IWO thin films can be varied over several orders of magnitude, from approximately 8.39 x 10¹⁹ cm⁻³ to 8.58 x 10²¹ cm⁻³, by controlling the tungsten content during deposition. researchgate.netnih.gov

However, the relationship between doping concentration and electron mobility is not linear. While doping increases the number of charge carriers, excessive dopant ions can act as scattering centers, which impedes electron movement and reduces mobility. aip.org Research shows that there is an optimal doping level to achieve maximum mobility. For instance, in pulsed laser deposited IWO films, the highest mobility was observed at a W-dopant concentration of approximately x=0.03 (In₂₋ₓWₓO₃). aip.orgoregonstate.edu At this concentration, mobility can be significantly higher than that of commercially used indium tin oxide (ITO). oregonstate.edu Studies have reported mobility values for IWO films ranging from 34 cm²/Vs to as high as 112 cm²/Vs, depending on the deposition method, substrate, and doping concentration. oregonstate.edutudelft.nl Post-deposition annealing is also a crucial step, as it can improve crystallinity, which leads to a decrease in carrier concentration but a further increase in mobility. researchgate.net

Interactive Data Table: Effect of Tungsten Doping on Electrical Properties of Indium Oxide

W-doping LevelDeposition MethodCarrier Concentration (cm⁻³)Mobility (cm²/Vs)Resistivity (Ω·cm)Source
0.5 at%Solution Process5.02 × 10²⁰23- researchgate.net
0.6 at% (1.0 wt%)RPD*2.1 × 10²⁰57.7- tudelft.nlresearchmap.jp
1 wt%RF Sputtering--- worktribe.com
~1.5 at% (x=0.028)PLD**~3 × 10²⁰~1106.4 × 10⁻⁵ aip.orgoregonstate.edu
2.43 at%Co-sputtering8.58 × 10²¹-3.15 × 10⁻⁴ researchgate.netnih.gov
4 wt%RF Co-sputtering--- myu-group.co.jp

*RPD: Reactive Plasma Deposition **PLD: Pulsed Laser Deposition

A key challenge in oxide semiconductors is the formation of oxygen vacancies, which are native defects that act as n-type dopants. researchgate.net While they contribute to conductivity, a high concentration of these vacancies can lead to device instability. rsc.orgaip.org Tungsten plays a crucial role in mitigating this issue. The bond dissociation energy of tungsten-oxygen (W-O) is approximately 720 kJ/mol, which is significantly higher than that of indium-oxygen (In-O) at 346 kJ/mol. myu-group.co.jp This strong affinity for oxygen means that tungsten atoms incorporated into the indium oxide lattice bond more stably with oxygen, effectively suppressing the formation of oxygen vacancies. myu-group.co.jpresearchmap.jpworktribe.com

This suppression mechanism enhances the material's stability, particularly under thermal stress or in acidic environments. myu-group.co.jp Experimental evidence from X-ray Photoelectron Spectroscopy (XPS) confirms that the ratio of oxygen vacancies decreases as the tungsten doping concentration increases. myu-group.co.jpworktribe.com Studies using atomic layer deposition have shown that even a minimal tungsten doping of just 1 atomic % can be sufficient to achieve a stoichiometric In₂O₃ film. acs.org By controlling the tungsten content and processing conditions like oxygen partial pressure during sputtering, the concentration of oxygen vacancies can be precisely managed. myu-group.co.jpnih.govnih.gov This makes tungsten an effective "carrier suppressor" by reducing defect-related carriers, which is crucial for producing stable and reliable electronic devices like thin-film transistors (TFTs). rsc.orgaip.orgresearchgate.netnycu.edu.tw

Effects of Indium Incorporation in Tungsten-Based Materials

Conversely, incorporating indium into tungsten-based materials like tungsten trioxide (WO₃) also leads to significant changes in their properties. Tungsten oxide is typically an n-type semiconductor due to native oxygen deficiencies. nih.gov When indium is introduced as a dopant, it alters the material's structural, morphological, and electrical characteristics.

A study on WO₃ powder pellets doped with indium (5 to 15 wt%) using a solid-state reaction technique revealed several key effects. aaup.edu Structurally, while the primary triclinic phase of WO₃ was maintained, a minor hexagonal phase of InₓWO₃ emerged, with its presence increasing with higher indium content. aaup.edu The doping process led to an increase in microstrain and defect concentration, while the crystallite sizes within the pellets decreased. aaup.edu Morphologically, the porosity of the WO₃ pellets was significantly reduced, from 7.42% in undoped samples to 3.83% in those with 15 wt% indium. aaup.edu

Electrically, indium doping increased the n-type resistivity of the WO₃ pellets. aaup.edu This suggests that the incorporated indium, despite being a metal, does not contribute free carriers as effectively as tungsten does in indium oxide. Instead, it was observed to create deeper donor energy levels within the bandgap, which increased from 0.21 eV to 0.29 eV as the indium content rose from 5 wt% to 15 wt%. aaup.edu In co-evaporated thin films with stoichiometries ranging from pure WO₃ to pure In₂O₃, the conductivity of pure tungsten oxide was seen to increase slightly after crystallization. researchgate.net

Interactive Data Table: Summary of Indium Doping Effects on Tungsten Oxide (WO₃) Pellets

PropertyEffect of Increasing Indium Content (0 to 15 wt%)Source
Structural Emergence and increase of minor hexagonal InₓWO₃ phase aaup.edu
Increase in microstrain aaup.edu
Decrease in crystallite size aaup.edu
Morphological Decrease in porosity (from 7.42% to 3.83%) aaup.edu
Electrical Increase in n-type resistivity aaup.edu
Deeper donor levels (from 0.21 eV to 0.29 eV) aaup.edu

Control over Stoichiometry and Non-Stoichiometry for Tailored Functionality

The ability to precisely control the stoichiometry (the ratio of In, W, and O) and non-stoichiometry (primarily the concentration of oxygen vacancies) is fundamental to tailoring the functionality of indium-oxotungsten materials. By adjusting the elemental composition, properties such as conductivity, work function, and optical bandgap can be fine-tuned for specific applications. nih.gov

Co-sputtering and co-evaporation are versatile techniques that allow for the deposition of thin films with a wide range of compositions, from pure indium oxide to pure tungsten oxide. nih.govresearchgate.net By varying the power to the In₂O₃ and WO₃ sputtering targets, for example, the resulting film's work function can be systematically modified, which is critical for creating efficient carrier-selective contacts in solar cells. researchgate.netnih.gov Similarly, adjusting the oxygen partial pressure during the sputtering process provides direct control over the degree of non-stoichiometry by managing the formation of oxygen vacancies. nih.govnih.gov Increasing the oxygen flow during deposition fills these vacancies, thereby reducing the carrier concentration and optimizing device performance. nih.gov

Advanced deposition techniques like atomic layer deposition (ALD) offer even more precise, atomic-level control over stoichiometry. acs.org ALD can be used to introduce very low and controlled concentrations of tungsten into an indium oxide film, effectively suppressing oxygen deficiency and achieving near-perfect In₂O₃ stoichiometry with minimal dopant levels. acs.org This level of control is essential for fabricating high-performance electronic devices where stability and predictable behavior are paramount.

Impurity Effects and Compensation Mechanisms

In any doped semiconductor system, there is a complex interplay between the intended dopants, unintentional impurities, and native defects. In the indium-oxotungsten system, while tungsten is added to provide free electrons and suppress oxygen vacancies, it can also introduce negative effects. At doping concentrations beyond the optimal level (e.g., x > 0.03 in In₂₋ₓWₓO₃), the tungsten atoms themselves can act as dominant ionized impurity scattering centers, which reduces electron mobility and hampers conductivity. aip.org

Surface Science and Interface Phenomena

Surface Reconstruction and Termination Investigations

Detailed crystallographic studies on the specific surface reconstruction and termination of a stoichiometric "Indium--oxotungsten (1/1)" compound are not extensively available in the current body of scientific literature. However, the broader class of indium tungsten oxides (IWO) typically exists as a transparent amorphous oxide semiconductor, where indium oxide (In₂O₃) forms the primary matrix and tungsten is incorporated as a dopant. ntu.edu.sgacs.org In this amorphous state, the concept of long-range ordered surface reconstruction, which is characteristic of single-crystal surfaces, is not directly applicable.

Instead, investigations into IWO surfaces focus on the short-range order and the chemical nature of the surface termination. Techniques such as Atomic Force Microscopy (AFM) are employed to analyze the surface morphology of IWO thin films. For instance, amorphous IWO thin films deposited by radio frequency sputtering at room temperature can achieve a smooth morphology with a root-mean-square (Rrms) roughness of approximately 0.42 nm after annealing at 270 °C. acs.orgnih.govacs.org

While specific reconstruction patterns for IWO are not documented, studies on related systems provide context. For example, the adsorption of indium on silicon (Si(111)) and germanium (Ge(001)) substrates is known to induce various surface reconstructions, such as the (4x1) and (n x 4) patterns, respectively. aps.orgaps.org These reconstructions are driven by the strong interaction between indium adatoms and the substrate atoms, leading to the formation of new ordered surface structures. aps.org Such studies highlight the complex nature of indium-related surface reconstructions, though direct parallels to the surface of a mixed indium-tungsten oxide cannot be definitively drawn.

Adsorption and Desorption Processes at Indium-Oxotungsten Surfaces

The adsorption and desorption of chemical species on the surface of indium-oxotungsten are fundamental to its application in gas sensing and as a channel material in thin-film transistors (TFTs). The surface chemistry, particularly the presence of oxygen vacancies and the interaction with ambient gases, plays a significant role in the material's electronic properties.

In the context of gas sensing, the surface of IWO acts as an active site for the adsorption of analyte molecules. For example, novel sea cucumber-like IWO nanostructures have demonstrated sensitivity to straight-chain alcohols. sensor-jlu.com The sensing mechanism relies on the adsorption of oxygen from the air onto the IWO surface, which traps conduction band electrons. When a reducing gas is introduced, it reacts with the adsorbed oxygen species, releasing the trapped electrons back into the conduction band and thereby changing the material's resistance. The high content of oxygen vacancies on the IWO surface can act as active centers for oxygen adsorption, enhancing the gas response. sensor-jlu.com

The operating temperature of IWO-based sensors is a critical parameter that influences the balance between adsorption and desorption rates. For instance, in methanol (B129727) sensing, an optimal operating temperature of 312 °C was identified for indium tungsten oxide ellipsoidal nanospheres. acs.org At temperatures below this optimum, the desorption rate is too low, while at higher temperatures, the adsorption rate decreases, both leading to reduced sensor efficiency. acs.org Furthermore, the adsorption of hydroxyl groups on the surface, potentially at indium sites, can influence the material's response to humidity. acs.org

During the fabrication of IWO thin films by atomic layer deposition (ALD), the adsorption of precursor molecules can be affected by a phenomenon known as "surface poisoning," where reaction byproducts inhibit the adsorption of subsequent precursor molecules, leading to a reduced growth rate. acs.org

Interfacial Charge Transfer Studies

Interfacial charge transfer is a key process that dictates the performance of electronic devices incorporating indium-oxotungsten. In IWO-based TFTs, the efficiency of charge transfer at the interface between the IWO channel layer and the dielectric layer, as well as at the source/drain contacts, is crucial for achieving high mobility and low contact resistance.

While direct studies quantifying interfacial charge transfer rates on IWO surfaces are limited, the electronic properties of IWO thin films provide indirect evidence of these processes. The incorporation of tungsten into the indium oxide matrix influences the charge carrier concentration and mobility. Hall effect measurements on IWO films annealed at 270°C show a carrier concentration of approximately 7.19 × 10¹⁸ cm⁻³. ntu.edu.sgnih.gov This high carrier density is a result of the electronic structure modification induced by the tungsten dopant.

In composite systems, such as InWO₄/CdS photocatalysts, charge transfer between the two materials is essential for their function. The conduction band of InWO₄ is more negative than that of CdS, allowing InWO₄ to act as a cocatalyst that promotes the separation and transfer of photogenerated charges, thereby suppressing electron-hole recombination and enhancing photocatalytic activity. rsc.orgresearchgate.net

Studies on related tungstate (B81510) ceramics, such as In₂(WO₄)₃ and In₆WO₁₂, also provide insights into charge transfer mechanisms. In these materials, ionic conductivity is observed, with O²⁻ and WO₄²⁻ ions being the mobile species. researchgate.net This indicates that under certain conditions, charge transfer in indium-tungsten-oxide systems can involve ionic as well as electronic carriers.

Role of Surface Chemistry in Device Performance

The surface chemistry of indium-oxotungsten is a determining factor in the performance and stability of electronic devices. In thin-film transistors, the properties of the IWO channel layer, which are intimately linked to its surface and bulk chemistry, govern key device parameters such as field-effect mobility (µFE), threshold voltage (Vth), and the on/off current ratio.

Amorphous IWO has emerged as a promising material for flexible TFTs due to its high performance and the possibility of low-temperature processing. ntu.edu.sgacs.orgnih.govacs.org The inclusion of tungsten in the indium oxide matrix enhances the material's stability, particularly in acidic environments. ntu.edu.sgacs.org The surface morphology and chemical composition of the IWO film, which can be controlled by deposition conditions and post-deposition annealing, directly impact device characteristics. For example, annealing IWO films at temperatures as low as 270 °C results in a smooth surface and improved electrical performance. acs.orgnih.govacs.org

The interaction between the IWO surface and the ambient atmosphere, especially with oxygen, is critical. The concentration of oxygen vacancies and the presence of chemisorbed oxygen can be modulated through annealing strategies. A two-step annealing process has been proposed to balance these factors, leading to a significant enhancement in the field-effect mobility of IWO TFTs. researchgate.net The passivation of donor states, which can be achieved by annealing in an air ambient at specific temperatures, is also crucial for controlling the device's operating characteristics and reducing metastability. semiengineering.com

The table below summarizes the performance of flexible TFTs with an amorphous IWO channel layer, highlighting the impact of the material's properties on device metrics.

ParameterValueReference
Linear Field-Effect Mobility (µFE)~25.86 cm²/Vs nih.gov
Sub-threshold Swing (SS)~0.30 V/decade nih.gov
Threshold Voltage (Vth)~ -1.5 V nih.gov
On/Off Ratio (Ion/Ioff)~5.6 x 10⁵ at 3V nih.gov
Post-annealing Temperature270 °C acs.orgnih.govacs.org
RMS Roughness (Rrms)~0.42 nm acs.orgnih.govacs.org
Carrier Concentration (n)~7.19 x 10¹⁸ cm⁻³ nih.gov

These findings underscore the critical role of surface and interface engineering in optimizing the performance of IWO-based electronic devices.

Advanced and In Situ Characterization Techniques

In-situ and Operando Spectroscopic Methodologies for Dynamic Process Monitoring

In-situ and operando spectroscopy are indispensable tools for observing the chemical and structural evolution of materials like Indium-oxotungsten in real-time under actual reaction conditions. mspresearch.fr These methods provide insights into reaction mechanisms, active sites, and deactivation pathways that are not accessible through ex-situ measurements.

In-situ Raman Spectroscopy can be employed to monitor the vibrational modes of the In-O-W framework as a function of environmental variables like temperature or applied potential, revealing changes in bonding and crystal structure. mspresearch.fr

Operando X-Ray Absorption Spectroscopy (XAS) , often performed at synchrotron facilities, allows for the tracking of changes in the electronic structure and local coordination environment of both indium and tungsten atoms during a chemical process. mspresearch.fr Techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) provide data on oxidation states and bond distances, which are crucial for understanding catalytic cycles. mspresearch.fr

Operando Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy is another powerful technique for monitoring reactions at the solid-liquid or solid-gas interface. uu.nl For a material like Indium-oxotungsten, it can be used to follow the adsorption of reactants and the formation of products on the surface in real-time, offering a direct window into the surface reaction dynamics. uu.nlmdpi.com The complexity of spectroscopic data gathered during reactor operation can be effectively analyzed using regression models to determine reaction endpoints or onset temperatures. uu.nl

The primary advantage of these methodologies is their ability to bridge the gap between idealized surface science studies and industrial applications by providing a molecular-level understanding of the material's function under realistic conditions. researchgate.net

Correlative Microscopy and Spectroscopy for Multi-Modal Data Acquisition

To obtain a holistic understanding of Indium-oxotungsten, it is often necessary to correlate information about its morphology, crystal structure, and elemental composition. Correlative microscopy and spectroscopy achieve this by combining different analytical techniques on the same sample region.

A common approach involves integrating Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) with Energy-Dispersive X-ray Spectroscopy (EDX).

SEM/TEM provides high-resolution images of the material's morphology, revealing details about particle size, shape, and porosity.

EDX analysis, performed concurrently, generates elemental maps of the same area, confirming the spatial distribution of Indium, Tungsten, and Oxygen and identifying any potential elemental segregation or impurities.

This multi-modal data acquisition ensures that the material's physical structure is directly linked to its chemical composition. For instance, in studies of Indium Tungsten Oxide (IWO) thin films, correlating imaging with compositional analysis is critical to understanding how deposition conditions affect film uniformity and properties. rit.edu Similarly, investigating the engineered oxygen vacancies in IWO channels for electronic devices requires linking structural features with local compositional and electronic properties. mdpi.com

Secondary Ion Mass Spectrometry (SIMS) and Low-Energy Ion Scattering (LEIS) for Surface Composition and Depth Profiling

The surface chemistry of Indium-oxotungsten is paramount to its performance in catalysis and as an interface material. Secondary Ion Mass Spectrometry (SIMS) and Low-Energy Ion Scattering (LEIS) are exceptionally powerful techniques for detailed surface analysis. rsc.org

Low-Energy Ion Scattering (LEIS) is distinguished by its extreme surface sensitivity, providing quantitative compositional information exclusively from the outermost atomic layer. researchgate.netimperial.ac.ukresearchgate.net This makes it an ideal tool for studying surface segregation, contamination, and the initial stages of thin-film growth on Indium-oxotungsten substrates. researchgate.netresearchgate.net

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) uses an energetic primary ion beam to sputter secondary ions from the sample surface, which are then analyzed by a mass spectrometer. uni.lu It offers high sensitivity (parts-per-million range), the ability to detect all elements and isotopes, and high spatial resolution. imperial.ac.ukuni.lu By continuously sputtering the surface, ToF-SIMS can perform depth profiling, revealing the elemental distribution as a function of depth, which is crucial for analyzing layered structures or diffusion phenomena. researchgate.net

The combination of LEIS and ToF-SIMS provides a comprehensive picture of the surface and near-surface chemistry. rsc.org

Table 1: Comparison of Surface Analysis Techniques. researchgate.net
AttributeLow-Energy Ion Scattering (LEIS)Time-of-Flight SIMS (ToF-SIMS)
Primary ProbeLow-energy ions (e.g., He+, Ne+)High-energy ions (e.g., Ga+, Cs+)
Analysis DepthOutermost atomic layer1-2 nanometers (static mode)
Key FeatureUnsurpassed surface sensitivity, quantitativeHigh mass resolution, trace element sensitivity, molecular information
Depth ProfilingYes, with high resolutionYes, widely used

Dynamic Nuclear Polarization Surface Enhanced NMR Spectroscopy (DNP-SENS)

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the atomic-level characterization of materials, but it often suffers from low sensitivity, especially for surface species which constitute a small fraction of the sample. ethz.chnih.gov Dynamic Nuclear Polarization Surface Enhanced NMR Spectroscopy (DNP-SENS) is a revolutionary technique developed to overcome this limitation. ethz.chwarwick.ac.uk

The DNP-SENS method involves impregnating the material with a solution containing stable organic radicals. nih.gov At low temperatures (around 100 K) and under microwave irradiation, the high polarization of the radical's electrons is transferred to the nuclei in the sample, dramatically enhancing the NMR signal. ethz.chyoutube.com Signal enhancements of 50 to 100-fold are commonly achieved, which translates to a reduction in experiment time by four to five orders of magnitude. nih.govwarwick.ac.uk

For Indium-oxotungsten, DNP-SENS would enable:

The detailed characterization of surface sites at natural isotopic abundance. nih.gov

The identification of specific functional groups and their interaction with the surface.

The ability to perform two-dimensional correlation experiments (e.g., ¹H-¹³C) to elucidate the structure of surface species, which would be infeasible with conventional NMR. warwick.ac.uk

Specialized DNP probes are available that are designed to measure nuclei with low gyromagnetic ratios, such as ¹⁸³W, making the technique highly relevant for tungsten-containing materials. ethz.ch

Table 2: Key Aspects of DNP-SENS.
AspectDescriptionReference
PrincipleTransfer of polarization from unpaired electrons (in a radical) to nuclei via microwave irradiation at low temperature. nih.govyoutube.com
MethodologyImpregnation of the sample with a radical-containing solution (e.g., incipient wetness impregnation). nih.gov
Signal Enhancement (ε)Typically 50-100x for surface species. nih.govwarwick.ac.uk
Key AdvantageEnables rapid, detailed atomic-level characterization of surfaces and interfaces at natural isotopic abundance. nih.gov

Advanced Nanomechanical Probes for Material Behavior

The mechanical properties of Indium-oxotungsten at the nanoscale are critical for applications in flexible electronics or as durable coatings. Advanced nanomechanical probes go beyond simple hardness measurements to characterize a wide range of material behaviors under different conditions. youtube.com

Nanoindentation is a fundamental technique, but it can be extended to probe properties like strain rate sensitivity. youtube.com

Nano-impact Testing , a repetitive, high-strain-rate indentation test, allows for the investigation of dynamic hardness, fatigue, and fracture processes. youtube.com This is particularly useful for assessing the durability and toughness of thin films under cyclic loading. youtube.com

Atomic Force Microscopy (AFM) can be used in modes such as three-point bending tests on nanowires. nih.gov This method was used to study suspended tungsten-based nanowires, revealing a yield strength up to 12 times higher than the bulk material. nih.gov Such a technique could be applied to Indium-oxotungsten nanostructures to determine their Young's modulus and yield strength.

Furthermore, these nanomechanical tests can be performed under various environmental conditions, such as at high temperatures (up to 750°C) or in liquids, to simulate real-world operating environments. youtube.com

Table 3: Advanced Nanomechanical Probing Techniques. youtube.comnih.gov
TechniquePrincipleMeasured Properties
Nano-impactHigh-strain-rate repetitive indentation.Dynamic hardness, fatigue, fracture toughness.
Nano-frettingReciprocating sliding contact at the nanoscale.High-cycle wear behavior, friction.
AFM 3-Point BendingApplying a load to the center of a suspended nanostructure.Young's modulus, yield strength.

Conclusion and Future Research Trajectories

Synthesis of Current Understanding in Indium-Oxotungsten Chemistry

The prevailing research landscape is dominated by tungsten-doped indium oxide (IWO), a material that has demonstrated considerable promise as a transparent conductor. youtube.com Current understanding underscores that the introduction of tungsten into the indium oxide matrix significantly influences the material's electrical and optical properties. researchgate.net Doping with tungsten, a potent carrier suppressor, has been shown to be an effective strategy for modulating the carrier concentration and, consequently, enhancing the performance and stability of thin-film transistors (TFTs). researchgate.net

The synthesis of these materials is most commonly achieved through techniques such as hydrothermal routes, co-sputtering of indium oxide and tungsten oxide targets, and various chemical vapor deposition methods. youtube.comresearchgate.netrsc.org These methods allow for the preparation of nanocrystalline powders and thin films with controlled morphologies. researchgate.netresearchgate.net Characterization using advanced techniques like X-ray diffraction (XRD), X-ray photoelectron spectroscopy (XPS), and transmission electron microscopy (TEM) has been crucial in establishing the structure-property relationships in these materials. researchgate.netresearchgate.net It is understood that the tungsten dopants can act as suppressors of oxygen vacancies, which are critical defects in oxide semiconductors that can negatively impact device stability. researchgate.netresearchgate.net The ability to withstand high-energy ionizing radiation is another significant attribute of IWO, suggesting potential applications in radiation-hardened electronics for nuclear and space technologies. researchgate.net

Identification of Persistent Research Challenges

Despite the advancements, several research challenges persist in the field of indium-tungsten oxide chemistry. A primary challenge lies in achieving uniform and precisely controlled doping of tungsten within the indium oxide host lattice. researchgate.net Non-uniformity in the tungsten content can lead to significant fluctuations in the electrical properties of the resulting devices. researchgate.net

Another significant hurdle is the optimization of fabrication processes, particularly the high thermal budget often required for annealing solution-processed oxide TFTs to achieve desired performance and stability. researchgate.net This high-temperature processing limits the application of these materials on flexible substrates, which is a key area for future electronic devices. researchgate.net Furthermore, while tungsten doping helps in suppressing oxygen vacancies, a comprehensive understanding of the defect chemistry and its influence on long-term device stability under various stress conditions, such as negative bias illumination stress (NBIS), remains an active area of investigation. researchgate.net The development of low-temperature synthesis and processing techniques that can yield high-performance and stable IWO thin films is a critical need. researchgate.net

Prospective Avenues for Innovation and Application Development

The future of indium-tungsten oxide materials is ripe with opportunities for innovation and the development of novel applications. A key avenue for future research will be the exploration of co-doping strategies, where other elements are introduced alongside tungsten to further tailor the material's properties for specific applications. For instance, the incorporation of lanthanides has shown promise in improving the stability of amorphous oxide semiconductors. researchgate.net

Innovations in synthesis methodologies, such as aerosol assisted chemical vapor deposition (AACVD) and low-temperature solution-based routes, will be instrumental in enabling the large-scale and cost-effective production of IWO thin films. rsc.orgresearchgate.net These advancements could pave the way for their integration into flexible displays, smart windows, and wearable electronics. The inherent radiation hardness of IWO also positions it as a strong candidate for electronic components in harsh environments, including satellites and nuclear reactor monitoring systems. researchgate.net Further research into the fundamental mechanisms of radiation resistance in these materials could lead to the design of even more robust electronic devices. As our understanding of the intricate interplay between synthesis, structure, and properties deepens, indium-tungsten-based oxides are poised to play an increasingly important role in the next generation of electronic and optoelectronic devices.

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